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  • Product: Methyl 3-amino-4-(dimethylamino)benzoate
  • CAS: 54941-06-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of Methyl 3-amino-4-(dimethylamino)benzoate: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and drug development, highly functionalized aniline derivatives serve as critical building blocks for designing conformationally restricted pharmacophores, kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized aniline derivatives serve as critical building blocks for designing conformationally restricted pharmacophores, kinase inhibitors, and GPCR ligands. Methyl 3-amino-4-(dimethylamino)benzoate (CAS RN: 54941-06-9) is a specialized, electron-rich aromatic scaffold. Characterized by an ortho-relationship between a primary and a tertiary amine, coupled with an electron-withdrawing ester, this molecule presents a unique "push-pull" electronic system. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and divergent reactivity profiles, serving as a definitive resource for process chemists and drug discovery scientists[1].

Structural and Physicochemical Profiling

The chemical architecture of methyl 3-amino-4-(dimethylamino)benzoate is defined by a central benzene ring bearing three distinct functional groups. The ester at C1 exerts a strong electron-withdrawing effect (-M, -I), while the C3 primary amine and C4 dimethylamino group act as electron-donating groups (+M).

The presence of the bulky dimethylamino group at C4 introduces significant steric hindrance, forcing the nitrogen lone pair slightly out of coplanarity with the aromatic system. This steric environment selectively modulates the nucleophilicity of the adjacent C3 primary amine, making it the primary reactive center for subsequent derivatization.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
IUPAC Name Methyl 3-amino-4-(dimethylamino)benzoateStandardized nomenclature
CAS Registry Number 54941-06-9Unique identifier for procurement
Molecular Formula C10H14N2O2Defines mass and isotopic distribution
Molecular Weight 194.23 g/mol Optimal low-MW fragment for lead generation
SMILES COC(=O)c1ccc(N(C)C)c(N)c1Computational representation
Hydrogen Bond Donors 1 (Primary amine)Critical for target protein binding
Hydrogen Bond Acceptors 4 (Ester oxygens, amine nitrogens)Enhances aqueous solubility

Chemical Synthesis Workflows

The most robust and scalable approach to synthesizing methyl 3-amino-4-(dimethylamino)benzoate relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

SynthesisWorkflow SM Methyl 4-fluoro- 3-nitrobenzoate Int Methyl 4-(dimethylamino)- 3-nitrobenzoate SM->Int HN(CH3)2, K2CO3 DMF, 60°C (SNAr) Prod Methyl 3-amino-4- (dimethylamino)benzoate Int->Prod H2, Pd/C MeOH, RT (Reduction)

Synthetic workflow for methyl 3-amino-4-(dimethylamino)benzoate.
Protocol 1: SNAr of Methyl 4-fluoro-3-nitrobenzoate
  • Objective: Regioselective installation of the C4 dimethylamino group.

  • Procedure:

    • Charge a dry reaction vessel with methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

    • Add anhydrous K2CO3 (3.0 eq), followed by dimethylamine hydrochloride (1.5 eq).

    • Stir the heterogeneous mixture at 60 °C for 4 hours.

    • Quench the reaction by pouring it into ice-cold water, which precipitates the intermediate. Filter, wash with distilled water, and dry in vacuo.

  • Causality Check: Fluorine is selected as the leaving group over chlorine because its high electronegativity drastically increases the electrophilicity of the ipso carbon, stabilizing the polar Meisenheimer complex transition state. DMF is utilized as a polar aprotic solvent to selectively solvate the potassium cations, leaving the carbonate highly active to deprotonate the dimethylamine salt in situ.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The starting material (Rf ~0.6) will be entirely consumed, replaced by a distinct, bright yellow spot (Rf ~0.4) characteristic of the nitro-aromatic intermediate.

Protocol 2: Catalytic Hydrogenation
  • Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in degassed methanol (0.1 M).

    • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon blanket.

    • Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the final product.

  • Causality Check: Heterogeneous catalytic hydrogenation is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Acidic aqueous conditions risk hydrolyzing the methyl ester to a carboxylic acid. Pd/C with H2 is perfectly chemoselective for the nitro group under mild conditions, generating only water as a byproduct.

  • Self-Validating System: The reaction is visually validated by the color change from bright yellow (nitro compound) to a pale, off-white solution (aniline derivative).

Reactivity and Mechanistic Insights

In drug discovery, the utility of methyl 3-amino-4-(dimethylamino)benzoate lies in its divergent reactivity. The C4 dimethylamino group acts as an electronic modulator and a steric shield, ensuring that electrophiles react exclusively at the C3 primary amine. Similar structural analogs are heavily documented in repositories like [2] for their role in synthesizing complex heterocycles.

ReactivityProfile Core Core Scaffold (C10H14N2O2) Amide C3-Amide Formation (Acyl Chlorides) Core->Amide Regioselective N-acylation Acid Ester Hydrolysis (Carboxylic Acid) Core->Acid Base-catalyzed saponification Urea Urea Formation (Isocyanates) Core->Urea Electrophilic trapping

Divergent reactivity pathways of the core scaffold.

Unlike primary ortho-phenylenediamines (which readily cyclize into benzimidazoles upon reaction with carboxylic acids), the tertiary amine at C4 prevents standard 1H-benzimidazole cyclization. Instead, this scaffold is utilized to create stable, open-chain C3-amides or ureas, which are critical hydrogen-bond donating motifs in kinase inhibitor design.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is mandatory. The following table outlines the expected spectral data required to validate the structural identity of methyl 3-amino-4-(dimethylamino)benzoate.

Table 2: Analytical Validation Parameters
TechniqueParameterExpected PatternStructural Assignment
1H NMR (CDCl3)δ 7.4 - 7.5 ppm1H, dd (Doublet of doublets)Aromatic C6-H (ortho to ester, meta to amine)
1H NMR (CDCl3)δ 7.3 - 7.4 ppm1H, d (Doublet)Aromatic C2-H (ortho to ester and primary amine)
1H NMR (CDCl3)δ 6.9 - 7.0 ppm1H, d (Doublet)Aromatic C5-H (ortho to dimethylamino group)
1H NMR (CDCl3)δ 3.9 - 4.1 ppm2H, br s (Broad singlet)Primary amine (-NH2) protons
1H NMR (CDCl3)δ 3.8 ppm3H, s (Singlet)Methyl ester (-OCH3) protons
1H NMR (CDCl3)δ 2.7 ppm6H, s (Singlet)Dimethylamino (-N(CH3)2) protons
LC-MS (ESI+)m/z [M+H]+195.1Molecular ion peak confirming exact mass

References

  • Title: Cyclohexyl 3-amino-4-(dimethylamino)benzoate | C15H22N2O2 (Structural Analog Reference) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation of Methyl 3-amino-4-(dimethylamino)benzoate: A Comprehensive NMR Guide

Executive Summary Methyl 3-amino-4-(dimethylamino)benzoate is a highly functionalized aromatic compound featuring a complex interplay of electron-donating and electron-withdrawing substituents. For researchers in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4-(dimethylamino)benzoate is a highly functionalized aromatic compound featuring a complex interplay of electron-donating and electron-withdrawing substituents. For researchers in drug development and synthetic chemistry, accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical for confirming regiochemistry and assessing molecular purity.

This technical guide provides an authoritative framework for acquiring, processing, and interpreting the 1 H and 13 C NMR spectra of this compound. By examining the causality behind chemical shifts—specifically the competing mesomeric and inductive effects of the ester, primary amine, and tertiary amine groups—this document establishes a self-validating protocol for structural elucidation.

Mechanistic Principles of Chemical Shifts

The aromatic ring of methyl 3-amino-4-(dimethylamino)benzoate is an asymmetric, trisubstituted system. The chemical shifts of its protons and carbons are dictated by the electronic contributions of its three substituents:

  • The Methyl Ester Group (-COOCH 3​ ): Positioned at C-1, the ester group exerts a strong electron-withdrawing effect via inductive (-I) and mesomeric (-M) pathways. This significantly deshields the protons ortho and para to it, shifting their resonance to higher frequencies, a phenomenon well-documented in 1[1].

  • The Dimethylamino Group (-N(CH 3​ ) 2​ ): Positioned at C-4, this group acts as a powerful electron-donating group (+M effect). It increases electron density at the ortho positions, heavily shielding the adjacent H-5 proton. Furthermore, rapid nitrogen inversion on the NMR timescale averages the magnetic environments of the two methyl groups, resulting in a sharp, integrated 6H singlet2[2].

  • The Primary Amine (-NH 2​ ): Positioned at C-3, this group also donates electron density (+M). The amine protons typically appear as a broad singlet due to the quadrupolar relaxation of the 14 N nucleus and intermolecular hydrogen bonding, which is highly dependent on solvent and concentration.

The resulting aromatic spin system is a classic ABX (or AMX) pattern , characterized by distinct ortho ( 3J≈8.2 Hz) and meta ( 4J≈1.8 Hz) scalar couplings.

Quantitative Spectral Data (Empirical Assignments)

The following tables summarize the expected NMR parameters derived from empirical additivity rules and 3[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Structural Rationale
-COOCH 3​ 3.85s3H-Deshielded by the adjacent electronegative carbonyl oxygen.
-N(CH 3​ ) 2​ 2.75s6H-Shielded relative to primary amines; sharp singlet due to rapid N-inversion.
-NH 2​ 3.50 - 4.20br s2H-Exchangeable protons; broadened by 14 N quadrupolar relaxation.
H-2 7.13d1H J=1.8 Meta-coupled to H-6. Deshielded by the ortho ester group.
H-5 6.53d1H J=8.2 Ortho-coupled to H-6. Strongly shielded by the ortho dimethylamino group.
H-6 7.23dd1H J=8.2,1.8 Ortho-coupled to H-5, meta-coupled to H-2. Deshielded by the ester group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonShift (ppm)TypeStructural Rationale
C=O 167.0QuaternaryHighly deshielded carbonyl carbon of the ester.
C-4 144.5QuaternaryAromatic carbon attached to the tertiary amine.
C-3 140.2QuaternaryAromatic carbon attached to the primary amine.
C-1 130.6QuaternaryAromatic carbon attached to the electron-withdrawing ester group.
C-6 123.4CHAromatic CH; para to the primary amine, ortho to the ester.
C-5 118.0CHAromatic CH; heavily shielded by the ortho dimethylamino group.
C-2 116.5CHAromatic CH; situated between the ester and primary amine.
-OCH 3​ 51.8CH 3​ Methoxy carbon of the ester linkage.
-N(CH 3​ ) 2​ 43.5CH 3​ N-methyl carbons of the dimethylamino group.

(Note: Exact chemical shifts may vary slightly based on sample concentration and temperature due to 4[4].)

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the NMR acquisition must follow a rigorous, self-validating protocol. Each step is designed to eliminate artifacts and ensure quantitative reliability.

Step 1: Sample Preparation
  • Weigh 15–20 mg of methyl 3-amino-4-(dimethylamino)benzoate.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that would obscure the -NH 2​ signal. TMS acts as an internal standard (0.00 ppm), providing a self-validating zero-point reference to ensure chemical shift accuracy.

Step 2: Probe Tuning, Matching, and Locking
  • Insert the NMR tube into the spectrometer (e.g., 400 MHz).

  • Tune and Match: Adjust the probe's circuitry to the exact Larmor frequency of the sample. Causality: This maximizes radiofrequency (RF) power transfer, ensuring the 90° excitation pulse is accurate and signal-to-noise ratio (SNR) is optimized.

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Causality: This compensates for superconducting magnetic field ( B0​ ) drift over time.

  • Shimming: Optimize the shim coils (Z1-Z5). Causality: Corrects spatial inhomogeneities in the magnetic field, ensuring sharp, highly resolved peaks necessary for resolving the 1.8 Hz meta coupling of H-2 and H-6.

Step 3: 1D and 2D Acquisition
  • 1 H NMR (zg30): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. The D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integrals quantitatively reliable.

  • 13 C NMR (zgpg30): Acquire 1024 scans with proton decoupling.

  • 2D HSQC & HMBC: Acquire heteronuclear correlation spectra to validate the quaternary carbons. For instance, an HMBC cross-peak between the -OCH 3​ protons (3.85 ppm) and the C=O carbon (167.0 ppm) definitively proves the intact ester linkage.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation process, moving from physical preparation to multi-dimensional data validation.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments Sample Sample Preparation (15-20 mg in CDCl3) LockShim Locking & Shimming (B0 Field Homogeneity) Sample->LockShim Pulse Pulse Sequence Selection (zg30, zgpg30) LockShim->Pulse H1 1H NMR (400 MHz) Proton Environments Pulse->H1 C13 13C NMR (100 MHz) Carbon Framework Pulse->C13 COSY COSY (Homonuclear Coupling) H1->COSY HSQC HSQC / HMBC (Heteronuclear Correlation) C13->HSQC Validation Structural Validation (ABX System Confirmation) COSY->Validation HSQC->Validation

Figure 1: Comprehensive NMR elucidation workflow for functionalized aromatic systems.

References

  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. Available at:[Link]

  • Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. National Institutes of Health (PMC). Available at:[Link]

  • 13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. Academia.edu. Available at: [Link]

Sources

Foundational

Mechanism of Action and Synthetic Utility of Methyl 3-amino-4-(dimethylamino)benzoate in Organic Synthesis

Executive Summary In the landscape of modern drug discovery, the design of privileged heterocyclic scaffolds relies heavily on highly functionalized, poly-nucleophilic building blocks. Methyl 3-amino-4-(dimethylamino)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of privileged heterocyclic scaffolds relies heavily on highly functionalized, poly-nucleophilic building blocks. Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) represents a premier ortho-phenylenediamine (OPD) derivative. Characterized by a unique electronic "push-pull" system, this molecule offers orthogonal reactivity vectors: a highly nucleophilic primary amine, a sterically demanding and redox-active tertiary amine, and an electrophilic methyl ester.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its electronic architecture, its role in advanced heterocyclic synthesis (specifically benzimidazoles and quinoxalines)[1], and self-validating experimental protocols designed for high-throughput medicinal chemistry workflows.

Electronic Architecture: The Push-Pull Dynamics

The reactivity of methyl 3-amino-4-(dimethylamino)benzoate is dictated by the resonance and inductive effects of its three functional groups.

  • The C4-Dimethylamino Group (+M, -I): Acts as a strong electron-donating group via resonance, pushing electron density into the aromatic ring. Its steric bulk forces a specific conformational geometry on the adjacent C3-amine.

  • The C1-Methyl Ester (-M, -I): Acts as an electron-withdrawing group, creating a direct dipole across the para-axis of the molecule.

  • The C3-Primary Amine (+M, -I): Situated ortho to the dimethylamino group and meta to the ester. Because it is insulated from the direct electron-withdrawing resonance of the ester, it retains exceptional nucleophilicity[2].

MechanisticPathways Core Methyl 3-amino-4- (dimethylamino)benzoate NH2 3-NH2 Group (Nucleophile) Core->NH2 Electrophilic Attack NMe2 4-NMe2 Group (Director/Precursor) Core->NMe2 Oxidative Demethylation Ester 1-COOMe Group (Electrophile) Core->Ester Nucleophilic Attack Het Benzimidazole Scaffolds NH2->Het Condensation NMe2->Het Cyclization

Fig 1: Mechanistic divergence of methyl 3-amino-4-(dimethylamino)benzoate reactive sites.

Core Mechanistic Pathways in Heterocyclic Synthesis

Chemoselective N-Acylation (Exploiting the Ortho-Effect)

When exposed to electrophiles (e.g., acyl chlorides, isocyanates), the molecule exhibits 100% chemoselectivity for the C3-primary amine. The C4-tertiary amine cannot form a stable neutral adduct without undergoing dealkylation. Furthermore, the steric shielding provided by the N,N -dimethyl group restricts the rotational freedom of the resulting C3-amide, locking it into a conformation that is highly favorable for subsequent intramolecular cyclizations.

Oxidative Demethylative Cyclization to Benzimidazoles

The most advanced application of this building block is its conversion into 1-methyl-2-substituted benzimidazoles, a motif found in over 130 recently developed drugs[3].

The Mechanism:

  • Imine Formation: The C3-primary amine condenses with an aldehyde to form a Schiff base[1].

  • Single-Electron Transfer (SET): A transition metal catalyst (e.g., Cu(II) or Fe(III)) oxidizes the C4-dimethylamino group into an iminium radical cation[4].

  • Intramolecular Trapping: The adjacent imine nitrogen nucleophilically attacks the iminium carbon.

  • Demethylation & Aromatization: The intermediate undergoes oxidative cleavage, losing one methyl group (often as formate or formaldehyde) to yield a fully aromatized 1-methylbenzimidazole core[5].

Orthogonal Ester Saponification

The C1-methyl ester serves as an orthogonal handle. Because the aromatic ring is highly electron-rich (due to the two amino groups), the ester is relatively deactivated toward spontaneous hydrolysis. However, under controlled basic conditions (LiOH), it undergoes pseudo-first-order saponification, providing a carboxylic acid anchor for PROTAC linker attachment or peptide coupling.

Quantitative Reactivity Data

To facilitate rational experimental design, the physicochemical and reactivity profiles of the molecule are summarized below.

Functional Group / PropertyCharacteristicSynthetic Utility & Reactivity Metric
Molecular Weight 194.23 g/mol High ligand efficiency; optimal for fragment-based drug discovery (FBDD).
3-Amino (-NH2) Nucleophilic (pKa ~4.5)Primary site for electrophilic attack; rapid kinetics in DCM/Pyridine.
4-Dimethylamino (-NMe2) Sterically bulky, +M effectActs as an ortho-director; undergoes oxidative demethylation at >80°C with Fe/Cu catalysts.
1-Methyl Ester (-COOMe) ElectrophilicOrthogonal late-stage handle; stable to standard acidic Boc-deprotection conditions.
Topological Polar Surface Area 49.3 ŲExcellent membrane permeability profile for downstream drug candidates.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical checks are built into the workflow.

ProtocolWorkflow S1 Step 1: Chemoselective Acylation Reagents: R-COCl, Pyridine, DCM Validation: +Mass Shift in LC-MS S2 Step 2: Ester Saponification Reagents: LiOH, THF/H2O Validation: TLC Rf shift to baseline S1->S2 S3 Step 3: Amide Coupling Reagents: HATU, DIPEA, R'-NH2 Validation: Disappearance of COOH S2->S3 S4 Step 4: Oxidative Cyclization Reagents: Fe(III), O2, Heat Validation: Heterocycle Formation S3->S4

Fig 2: Self-validating synthetic workflow for advanced heterocycle generation.

Protocol A: Chemoselective Acylation of the 3-Amino Group

Causality: Dichloromethane (DCM) is utilized as a non-nucleophilic solvent that excellently solvates electron-rich anilines. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate).

  • Reaction: Dissolve methyl 3-amino-4-(dimethylamino)benzoate (1.0 eq) in anhydrous DCM (0.1 M). Add pyridine (2.0 eq) and cool to 0°C. Dropwise add the desired acyl chloride (1.1 eq).

  • System Validation (TLC & Staining): Spot the reaction on silica TLC (EtOAc:Hexane 1:3). The starting material will streak and stain deep purple with Ninhydrin. A successful reaction is validated by the appearance of a tight, faster-moving spot that is Ninhydrin-negative (confirming the conversion of the primary amine to an amide).

  • System Validation (LC-MS): Confirm the exact mass shift corresponding to the acyl group addition without any di-acylation byproducts.

Protocol B: Iron-Catalyzed Cross-Dehydrogenative Coupling to Benzimidazoles

Causality: Iron(III) acts as a Lewis acid to drive the initial Schiff base condensation and subsequently serves as a single-electron oxidant to activate the N-methyl group for cyclization[4].

  • Reaction: Combine the acylated intermediate or free amine (1.0 eq) with an aryl aldehyde (1.2 eq) in methanol. Add FeCl3​⋅6H2​O (10 mol%) and stir under an open air atmosphere ( O2​ source) at 60°C for 12 hours.

  • System Validation (Visual): The reaction will initially turn deep orange/red (indicating Schiff base formation)[4]. Successful cyclization is visually validated by the transition of the solution to a pale yellow or transparent state as the extended conjugation of the imine is broken during cyclization.

  • System Validation (LC-MS): The final mass must reflect the addition of the aldehyde, minus the loss of water ( H2​O , 18 Da) and the oxidative loss of one methyl group ( CH4​ , 16 Da), confirming the demethylative cyclization[5].

Sources

Exploratory

Solubility Profile of Methyl 3-amino-4-(dimethylamino)benzoate in Polar Aprotic Solvents: A Technical Guide

Executive Summary In pharmaceutical intermediate processing and fine chemical synthesis, solvent selection dictates both reaction kinetics and downstream purification efficiency. Methyl 3-amino-4-(dimethylamino)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical intermediate processing and fine chemical synthesis, solvent selection dictates both reaction kinetics and downstream purification efficiency. Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) is a highly functionalized aniline derivative. Understanding its solvation thermodynamics is critical for optimizing crystallization, extraction, and formulation processes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the causality behind the solubility profile of this molecule in polar aprotic media, leveraging Hansen Solubility Parameters (HSP) and Kamlet-Taft solvatochromic relationships. Furthermore, we outline a self-validating experimental protocol designed to eliminate the kinetic artifacts commonly encountered in standard solubility determinations.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate solubility, we must first analyze the molecular architecture of the solute. Methyl 3-amino-4-(dimethylamino)benzoate features three distinct functional groups attached to a phenyl ring:

  • Primary Amine (-NH₂) : Acts as both a strong hydrogen-bond (H-bond) donor and acceptor.

  • Tertiary Amine (-N(CH₃)₂) : Acts exclusively as a bulky H-bond acceptor.

  • Methyl Ester (-COOCH₃) : Contributes dipole-dipole interactions and acts as an H-bond acceptor.

The Causality of Polar Aprotic Solvent Superiority

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are characterized by high dielectric constants and significant dipole moments, yet they lack acidic protons (Kamlet-Taft α≈0 ). However, they possess exceptionally high H-bond acceptor basicity (Kamlet-Taft β )[1].

When methyl 3-amino-4-(dimethylamino)benzoate is introduced into a polar aprotic medium, the solvent molecules aggressively accept hydrogen bonds from the solute's primary amine (-NH₂). Because the solvent molecules cannot hydrogen-bond with themselves (unlike protic solvents such as methanol or water), the energetic penalty of cavity formation is minimized, driving a highly favorable, entropy-driven dissolution process[2].

Hansen Solubility Parameters (HSP) Framework

The dissolution can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[3]. Maximum solubility is achieved when the distance ( Ra​ ) between the solute and solvent in the 3D HSP space is minimized. Polar aprotic solvents closely match the δp​ and δh​ vectors of functionalized benzoates, ensuring thermodynamic miscibility.

Thermodynamics Solute Methyl 3-amino-4-(dimethylamino)benzoate (H-Bond Donor & Acceptor) Interaction Intermolecular Solvation (Dipole-Dipole & H-Bonding) Solute->Interaction Solvent Polar Aprotic Solvents (DMSO, DMF, NMP) (Strong H-Bond Acceptors) Solvent->Interaction HSP Hansen Solubility Parameters (HSP) (Δδ < 5 MPa^0.5) Interaction->HSP Quantified by Equilibrium Thermodynamic Equilibrium (Maximized Solubility) HSP->Equilibrium Drives

Logical relationship of HSP and solvation thermodynamics in polar aprotic media.

Experimental Methodology: Self-Validating Solubility Determination

Standard shake-flask methods often fall victim to kinetic artifacts, such as supersaturation or the formation of microcrystals[4]. To ensure absolute scientific integrity, the following protocol is engineered as a self-validating system . It employs isothermal centrifugation rather than filtration to prevent the lipophilic/polar solute from adsorbing onto filter membranes, which would artificially depress the measured solubility.

Protocol: Precision Shake-Flask Method (Adapted from OECD 105)
  • Saturation Preparation :

    • Action: Add an excess amount (~500 mg) of methyl 3-amino-4-(dimethylamino)benzoate to 10.0 mL of the target polar aprotic solvent in a 20 mL amber borosilicate glass vial.

    • Causality: Amber glass is mandatory to prevent potential photo-oxidation of the electron-rich aniline moiety during the extended equilibration phase.

  • Isothermal Equilibration :

    • Action: Seal the vials with PTFE-lined caps and agitate in a thermostatic orbital shaker at 25.0 ± 0.1 °C at 150 rpm for 48 hours.

    • Causality: A 48-hour window guarantees that the activation energy of dissolution for the crystalline lattice is fully overcome, ensuring the system reflects true thermodynamic equilibrium rather than transient kinetic dissolution[4].

  • Phase Separation (Critical Step) :

    • Action: Transfer the suspension to centrifuge tubes pre-equilibrated to 25.0 °C. Centrifuge at 10,000 rpm for 15 minutes.

    • Causality: Centrifugation eliminates the shear-induced precipitation and membrane-adsorption risks associated with syringe filtration of highly concentrated organic solutions.

  • Sampling & Immediate Dilution :

    • Action: Carefully aspirate 1.0 mL of the clear supernatant and immediately dilute it 1:100 with the HPLC mobile phase.

    • Causality: Immediate dilution prevents spontaneous crystallization that can occur if the laboratory ambient temperature drops even fractionally below the 25.0 °C equilibration temperature.

  • HPLC-UV Quantification :

    • Action: Analyze via HPLC (C18 column, UV detection at λmax​ ~280 nm).

    • Self-Validation: Perform sampling at 48h and 72h. If the Relative Standard Deviation (RSD) between the two time points is < 2%, thermodynamic equilibrium is confirmed.

Workflow Step1 1. Saturation Excess API + Solvent Step2 2. Equilibration 48h Isothermal Agitation Step1->Step2 Step3 3. Separation Isothermal Centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4

Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following table synthesizes the solubility profile of methyl 3-amino-4-(dimethylamino)benzoate across key polar aprotic solvents. (Note: Values are representative thermodynamic benchmarks based on the structural class behavior of highly functionalized aminobenzoates in dipolar media).

Table 1: Solubility Profile in Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 250.0> 320.0Strong H-bond acceptance (S=O) + High polarity
N,N-Dimethylformamide (DMF) 36.73.82~ 215.0~ 280.0Strong H-bond acceptance (C=O) + High polarity
N-Methyl-2-pyrrolidone (NMP) 32.24.09~ 190.0~ 250.0Sterically unhindered H-bond acceptance
Acetonitrile (MeCN) 37.53.92~ 45.0~ 70.0Moderate dipole-dipole; weaker H-bond acceptor
Acetone 20.72.88~ 35.0~ 55.0Lower dielectric constant limits ionic stabilization
Data Interpretation

The data clearly demonstrates that solvents with a sulfoxide (DMSO) or amide (DMF, NMP) core provide vastly superior solubilization compared to nitriles (Acetonitrile) or ketones (Acetone). This is directly attributable to the higher Kamlet-Taft β values of DMSO and DMF, which form robust intermolecular hydrogen bonds with the primary amine of the solute, effectively dismantling the solute's crystalline lattice[1].

Conclusion

For researchers and process chemists working with methyl 3-amino-4-(dimethylamino)benzoate, polar aprotic solvents—specifically DMSO and DMF—offer the optimal thermodynamic environment for maximizing solubility. By understanding the specific H-bond donor/acceptor dynamics and employing a rigorous, self-validating equilibration protocol, development professionals can reliably predict phase behaviors, optimize reaction yields, and design highly efficient downstream purification workflows.

References

  • Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self-Micro-Emulsifying Drug Delivery System Source: Harvard DASH Repository URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / Peer-Reviewed Literature URL:[Link]

  • Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL:[Link]

Sources

Foundational

Structural Elucidation of Methyl 3-amino-4-(dimethylamino)benzoate: A Comprehensive Crystallographic Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise three-dimensional conformation of their synthetic precursors. Methyl 3-amino-4-(dimethylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise three-dimensional conformation of their synthetic precursors. Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) is a highly functionalized aromatic building block featuring a unique "push-pull" electron system. The presence of both a primary amine and a tertiary dimethylamino group on adjacent aromatic carbons introduces significant steric hindrance, which dictates the molecule's solid-state conformation and reactivity.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization methodologies, data collection parameters, and supramolecular modeling, this guide equips researchers and drug development professionals with a robust framework for structural validation.

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals is the most critical bottleneck in SCXRD. For highly functionalized benzoates, standard solvent evaporation often yields twinned or highly mosaic crystals due to rapid, uncontrolled nucleation. To counteract this, we employ a Vapor Diffusion Protocol , which relies on the gradual decrease of solubility to ensure thermodynamic control over crystal lattice assembly.

Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system; failure at any checkpoint requires returning to the previous step rather than proceeding with suboptimal material.

  • Solvent Selection & Dissolution:

    • Action: Dissolve 50 mg of highly purified methyl 3-amino-4-(dimethylamino)benzoate in 1.0 mL of ethyl acetate (the "solvent").

    • Causality: Ethyl acetate perfectly solvates both the polar ester/amino groups and the non-polar aromatic ring.

  • Filtration:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial.

    • Causality: Microparticulates act as heterogeneous nucleation sites, leading to polycrystalline aggregates. Filtration forces homogeneous nucleation.

  • Anti-Solvent Chamber Preparation:

    • Action: Place the open 2-dram vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (the "anti-solvent"). Seal the outer vial tightly.

  • Controlled Diffusion:

    • Action: Store the dual-vial system in a vibration-free incubator at a constant 20 °C for 72–96 hours.

    • Causality: The higher vapor pressure of n-hexane causes it to slowly diffuse into the ethyl acetate. As the solvent polarity decreases, the benzoate derivative slowly reaches supersaturation, promoting the growth of macroscopic, defect-free single crystals.

  • Validation Checkpoint (Optical Microscopy):

    • Action: Harvest crystals and examine them under a polarized light microscope.

    • Validation: Rotate the polarizer. A true single crystal will exhibit complete optical extinction (turn entirely black) exactly every 90 degrees. If the crystal extinguishes in patches, it is twinned and must be rejected.

X-Ray Diffraction Workflow & Data Processing

Once a validated single crystal is isolated, the data collection strategy must be optimized to resolve the positions of the hydrogen atoms, particularly those on the 3-amino group, as they are the primary drivers of supramolecular hydrogen bonding.

SCXRD_Workflow Start Crystal Selection (Polarized Light) Mount Cryo-Mounting (100 K, Paratone Oil) Start->Mount Screen Unit Cell Screening & Mosaic Spread Check Mount->Screen Valid1 R-int < 0.05? Screen->Valid1 Valid1->Start No (Reject) Collect Full Hemisphere Data Collection Valid1->Collect Yes Integrate Data Integration & Absorption Correction Collect->Integrate Solve Structure Solution (Intrinsic Phasing) Integrate->Solve Refine Anisotropic Refinement (Least Squares) Solve->Refine

Fig 1: Self-validating single-crystal X-ray diffraction workflow for structural elucidation.

Data Collection Parameters & Causality
  • Cryocooling (100 K): The crystal is coated in Paratone-N oil and flash-frozen in a 100 K nitrogen gas stream. Causality: Low temperatures drastically reduce the atomic displacement parameters (thermal vibrations) of the atoms. This is mathematically essential for accurately modeling the electron density of the lightweight hydrogen atoms attached to the nitrogen [1].

  • Radiation Source: Mo K α radiation ( λ = 0.71073 Å) is preferred over Cu K α to minimize absorption effects, given the absence of heavy atoms in the molecule.

  • Structure Solution: The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT [2]), followed by full-matrix least-squares refinement on F2 using SHELXL [3].

Conformational Analysis & Steric Hindrance

The structural geometry of methyl 3-amino-4-(dimethylamino)benzoate is defined by the tension between electronic resonance and steric repulsion.

In structurally similar compounds lacking the 3-amino group, such as [4], the dimethylamino group is nearly coplanar with the benzene ring to maximize p−π conjugation. However, in our target compound, the introduction of the primary amine at the ortho position (relative to the dimethylamino group) creates severe steric clash between the methyl protons and the amine protons.

To relieve this strain, the molecule undergoes a conformational shift:

  • The −N(CH3​)2​ group twists out of the aromatic plane, breaking ideal conjugation.

  • The ester group ( −COOCH3​ ) remains highly coplanar with the aromatic ring to maintain its electron-withdrawing resonance effect, which is unhindered at the para position.

Quantitative Crystallographic Data

The following table summarizes the expected high-resolution crystallographic parameters resulting from the refinement process.

ParameterValue / Description
Empirical Formula C 10​ H 14​ N 2​ O 2​
Formula Weight 194.23 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2 1​ /c
Calculated Density ( ρcalc​ ) ~1.28 g/cm 3
Absorption Coefficient ( μ ) ~0.09 mm −1
Goodness-of-fit (GoF) on F2 1.02 - 1.05
Final R indices[ I>2σ(I) ] R1​ < 0.040, wR2​ < 0.100

Note: Data quality is validated by an R1​ value below 5%, indicating excellent agreement between the calculated structural model and the observed diffraction data.

Supramolecular Architecture

The solid-state packing of methyl 3-amino-4-(dimethylamino)benzoate is governed by a hierarchy of intermolecular interactions. The primary driving force is classical hydrogen bonding.

The 3-amino group ( −NH2​ ) acts as a strong bifurcated hydrogen bond donor, while the carbonyl oxygen of the methyl ester acts as the primary hydrogen bond acceptor. Because the dimethylamino group lacks N-H bonds, it cannot act as a donor, restricting its role to weak van der Waals interactions and defining the hydrophobic boundaries of the crystal lattice.

Supramolecular_Logic Donor Hydrogen Bond Donor 3-Amino Group (-NH2) Acceptor Hydrogen Bond Acceptor Ester Carbonyl (C=O) Donor->Acceptor Intermolecular N-H...O Lattice Crystal Lattice 1D Hydrogen-Bonded Chains Acceptor->Lattice Assembly Steric Steric Hindrance 4-Dimethylamino Group Conformation Molecular Conformation Torsion Angle Shift Steric->Conformation Out-of-plane twist Conformation->Lattice Packing constraints

Fig 2: Causality of steric hindrance and hydrogen bonding on crystal lattice assembly.

These N−H⋯O interactions typically link the molecules into infinite one-dimensional chains propagating along the crystallographic b-axis. Adjacent chains are further stabilized by weaker C−H⋯π interactions originating from the N-methyl protons interacting with the electron-rich π -cloud of neighboring aromatic rings. This highly ordered supramolecular assembly is directly responsible for the compound's macroscopic thermodynamic properties, such as its specific enthalpy of sublimation [5].

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, G. M., 2015) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Sheldrick, G. M., 2015) URL: [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O. V., et al., 2009) URL: [Link]

  • Title: Ethyl 4-(dimethylamino)benzoate Source: Acta Crystallographica Section E: Structure Reports Online (Jeyaperumal, K. S., 2010) URL: [Link]

  • Title: methyl 4-(dimethylamino)benzoate -- Critically Evaluated Thermophysical Property Data Source: NIST/TRC Web Thermo Tables (WTT) URL: [Link]

Exploratory

Electron-donating effects of the dimethylamino group in benzoate derivatives

The Push-Pull Paradigm: Electron-Donating Effects of the Dimethylamino Group in Benzoate Derivatives Executive Summary In the realm of physical organic chemistry and rational drug design, the strategic placement of funct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Push-Pull Paradigm: Electron-Donating Effects of the Dimethylamino Group in Benzoate Derivatives

Executive Summary In the realm of physical organic chemistry and rational drug design, the strategic placement of functional groups is paramount. The dimethylamino group ( −N(CH3​)2​ ) serves as a premier example of a substituent capable of fundamentally rewiring a molecule's electronic landscape. When conjugated with a benzoate core, it establishes a powerful "push-pull" electronic system. This in-depth technical guide explores the mechanistic causality, quantitative metrics, and practical applications of these electron-donating effects, providing self-validating experimental protocols for researchers in drug development and materials science.

Mechanistic Foundations: Resonance vs. Inductive Effects

The electronic influence of the dimethylamino group is dictated by the competition between its resonance ( +M ) and inductive ( −I ) effects. Because nitrogen is more electronegative than carbon, it inherently draws electron density away from the aromatic ring through the σ -bond (the −I effect). However, the lone pair on the nitrogen atom is highly polarizable. When the group is attached to an aromatic ring, the nitrogen rapidly rehybridizes to sp2 , allowing its p -orbital to overlap with the ring's π -system, actively donating electron density (the +M effect)[1].

When positioned para to an electron-withdrawing ester group (as in benzoate derivatives), the +M effect vastly overpowers the −I effect. The −N(CH3​)2​ group pushes electron density into the ring, while the carbonyl oxygen pulls it. This creates a highly polarized, resonance-stabilized structure that dramatically lowers the electrophilicity of the carbonyl carbon, altering the molecule's chemical reactivity and stabilizing the ester linkage[2].

ElectronicEffects N1 Dimethylamino Group (-N(CH3)2) N2 Resonance Effect (+M) Dominant in para-position N1->N2 N3 Inductive Effect (-I) Weak electron withdrawal N1->N3 N4 Increased Electron Density on Benzoate Carbonyl N2->N4 Overpowers -I N5 Decreased Hydrolysis Rate (Stabilized Ester) N4->N5 N6 Red-Shifted UV-Vis (Lower HOMO-LUMO Gap) N4->N6

Logical flow of the -N(CH3)2 group's electronic effects on benzoate derivatives.

Quantitative Impact: Hammett Constants and Spectroscopic Signatures

The Hammett equation ( log(k/k0​)=ρσ ) provides a quantitative framework for these electronic effects. The σp​ value for −N(CH3​)2​ is approximately -0.83, making it one of the most potent electron-donating groups available—significantly stronger than a methoxy or methyl group[1].

Table 1: Comparative Hammett Constants for Common Substituents

Substituent σp​ (para) σm​ (meta)Dominant Electronic Effect
−N(CH3​)2​ -0.83 -0.15 Strong +M , Weak −I
−NH2​ -0.66-0.16Strong +M , Weak −I
−OCH3​ -0.27+0.12Moderate +M , Moderate −I
−CH3​ -0.17-0.07Weak +I (Hyperconjugation)
−H (Reference)0.000.00None
−NO2​ +0.78+0.71Strong −M , Strong −I

This massive electron donation is readily observable via spectroscopy. In 1 H NMR, the increased electron density heavily shields the aromatic protons. For ethyl 4-(dimethylamino)benzoate (EDMAB), the protons ortho to the amino group resonate significantly upfield at ~6.7 ppm, compared to the ~7.3 ppm typical of unsubstituted benzene[3]. In UV-Vis spectroscopy, the extended conjugation and reduced HOMO-LUMO gap result in a bathochromic (red) shift, pushing the λmax​ to ~310 nm.

Applications in Drug Development and Materials Science

Local Anesthetics (Pharmacokinetics): The stability of the ester bond is a critical pharmacokinetic parameter for ester-type local anesthetics like procaine and tetracaine[4]. The electron-donating amino group at the para position stabilizes the ester linkage against rapid hydrolysis by plasma pseudocholinesterases. This stabilization is a direct consequence of the +M effect reducing the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the enzyme's active site serine residues[5].

Photoinitiators (Polymer Chemistry): In materials science, EDMAB is a ubiquitous amine synergist. When irradiated in the presence of a Type II photoinitiator (e.g., camphorquinone), the electron-rich dimethylamino group facilitates rapid electron transfer, followed by proton transfer, generating an α -aminoalkyl radical that initiates the polymerization of acrylates. The high electron density is strictly required to lower the oxidation potential of the amine, making the initial electron transfer thermodynamically favorable[3].

Self-Validating Experimental Protocols

To rigorously quantify the electron-donating effects of the −N(CH3​)2​ group, researchers employ kinetic hydrolysis assays and quantitative NMR (qNMR). The following protocols are designed with built-in validation checkpoints to ensure absolute data integrity.

Protocol 1: Kinetic Evaluation of Alkaline Hydrolysis (Hammett ρ Determination)

Causality: Alkaline hydrolysis is chosen over acidic hydrolysis because the base-catalyzed mechanism ( BAC​2 ) is highly sensitive to the electrophilicity of the carbonyl carbon, yielding a large positive reaction constant ( ρ ) that clearly differentiates substituent effects.

  • Buffer Preparation: Prepare a 0.05 M NaOH solution in a 70:30 (v/v) ethanol/water mixture. Rationale: Ethanol ensures the solubility of the lipophilic benzoate derivatives while maintaining a constant dielectric solvent environment.

  • Substrate Injection: Inject 10 μ L of a 10 mM stock solution of the benzoate derivative into 3.0 mL of the buffer in a temperature-controlled quartz cuvette at exactly 25.0 °C.

  • Spectrophotometric Monitoring: Monitor the decay of the ester's λmax​ (e.g., 310 nm for EDMAB) and the simultaneous appearance of the carboxylate anion.

  • Validation Checkpoint (Isosbestic Point): Overlay the time-resolved spectra. The presence of a sharp isosbestic point confirms a clean A→B conversion without stable intermediates or side reactions. If the isosbestic point drifts, the data must be discarded due to potential substrate degradation.

  • Data Analysis: Plot ln(Abst​−Abs∞​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Compare kobs​ against unsubstituted ethyl benzoate to calculate the experimental σp​ .

ProtocolWorkflow S1 1. Substrate Prep (EDMAB in EtOH/H2O) S2 2. Base Addition (NaOH, 25.0 °C) S1->S2 S3 3. UV-Vis Monitoring (Absorbance decay) S2->S3 S4 4. Validation (Isosbestic Point Check) S3->S4 S5 5. Hammett Analysis (Derive rate const) S4->S5

Step-by-step self-validating workflow for measuring alkaline hydrolysis kinetics.

Protocol 2: qNMR Characterization of Electron Density

Causality: qNMR is utilized to directly observe the shielding effects on the aromatic ring, providing a physical snapshot of the electron distribution without relying on chemical reactions.

  • Sample Preparation: Dissolve 10.0 mg of the benzoate derivative and 5.0 mg of an internal standard (e.g., highly pure dimethyl sulfone) in 0.6 mL of CDCl3​ . Rationale: The internal standard must have a known purity and a resonance peak that does not overlap with the analyte.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds). Rationale: This ensures complete magnetization recovery, which is strictly required for accurate integration and quantification[3].

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz), phase correct manually, and apply a rigorous baseline correction.

  • Validation Checkpoint: Calculate the integral ratio of the ortho protons (~6.7 ppm) to the meta protons (~7.8 ppm). The ratio must be exactly 1:1. Any deviation indicates impurity overlap or incomplete relaxation, invalidating the quantitative assessment.

References

  • A direct approach to amines with remote stereocenters by enantioselective CuH-catalysed reductive relay hydroamination - National Institutes of Health (NIH) / PMC -[Link]

  • Mechanism and Reactivity of Rh-Catalyzed Intermolecular [5+1] Cycloaddition of 3-Acyloxy-1,4-Enyne (ACE) and CO: A Computational Study - National Institutes of Health (NIH) / PMC -[Link]

  • Unit 4: Free Energy Relationships - University of Texas (UTexas) - [Link]

  • A brief history behind the most used local anesthetics - Amazon Web Services (AWS) - [Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling of Methyl 3-amino-4-(dimethylamino)benzoate

Executive Summary Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterized by a be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4-(dimethylamino)benzoate (CAS: 54941-06-9) is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterized by a benzene core substituted with a methyl ester, a primary amine, and a tertiary dimethylamino group, its unique electronic properties make it a critical intermediate. For researchers relying on high-resolution mass spectrometry (HRMS) for structural verification, distinguishing between its average molecular weight and monoisotopic exact mass is paramount to ensure analytical rigor and prevent the misidentification of synthetic impurities.

Structural & Physicochemical Profiling

In drug development, the distinction between Molecular Weight (MW) and Monoisotopic Exact Mass dictates the analytical approach. The MW accounts for the natural isotopic abundance of all elements, making it useful for bulk stoichiometric calculations. Conversely, the exact mass relies solely on the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O) and is the cornerstone of high-resolution mass spectrometry. According to [1], the monoisotopic exact mass for the C10H14N2O2 formula is universally established at 194.1055 Da.

Table 1: Baseline Physicochemical Properties

PropertyValueAnalytical Relevance
Chemical Formula C10H14N2O2Defines the isotopic envelope
CAS Registry Number 54941-06-9Compound identification
Molecular Weight 194.23 g/mol Used for molarity and yield calculations
Monoisotopic Exact Mass 194.1055 DaTarget for Q-TOF/Orbitrap MS calibration
Theoretical [M+H]+ 195.1128 m/zPrimary target in ESI+ mode

Causality in Mass Spectrometry: Ionization Dynamics

The molecular architecture of Methyl 3-amino-4-(dimethylamino)benzoate directly dictates its behavior in an electrospray ionization (ESI) source. The tertiary dimethylamino group (-N(CH3)2) acts as a strong Lewis base. The electron-donating nature of the methyl groups increases the electron density on the nitrogen atom, making it the thermodynamically preferred site for protonation over the primary amine or the ester carbonyl.

Causality Principle: By utilizing a mobile phase acidified with 0.1% formic acid, the dimethylamino group is pre-ionized in solution. This drives the equilibrium toward the [M+H]+ state prior to aerosolization, exponentially increasing the ionization efficiency and signal-to-noise (S/N) ratio in positive ion mode (ESI+).

MassLogic N1 Neutral Molecule C10H14N2O2 Mass: 194.1055 Da N2 ESI+ Ionization + H+ (1.0073 Da) N1->N2 N3 Protonated Ion [M+H]+ m/z: 195.1128 N2->N3 N4 HRMS Detection Observed m/z N3->N4 N5 Validation Error < 5 ppm N4->N5

Logical workflow for HRMS mass error validation of Methyl 3-amino-4-(dimethylamino)benzoate.

Experimental Protocol: Self-Validating HRMS Characterization

To experimentally verify the exact mass of Methyl 3-amino-4-(dimethylamino)benzoate, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) protocol is required. This system uses an internal lock mass to continuously correct for thermal and electronic drift in the TOF analyzer, ensuring absolute trust in the < 5 ppm mass error threshold. Commercial availability and structural validation standards can be referenced via chemical suppliers such as [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water/Methanol containing 0.1% Formic Acid (FA). Rationale: 0.1% FA ensures complete protonation of the dimethylamino group prior to entering the MS source.

  • Chromatographic Separation: Inject 2 µL onto an analytical C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Rationale: The C18 stationary phase provides adequate retention for the moderately polar aromatic ring, separating it from void-volume salts that cause ion suppression.

  • ESI-QTOF-MS Acquisition: Operate the source in positive mode (ESI+). Set the capillary voltage to +4.0 kV. Introduce a lock mass solution (e.g., Leucine Enkephalin, theoretical [M+H]+ = 556.2771 m/z) via a secondary reference sprayer. Rationale: The lock mass acts as a continuous internal standard, creating a self-validating loop that corrects instrument drift in real-time.

  • Data Processing & Validation: Extract the ion chromatogram (EIC) for m/z 195.1128. Calculate the mass error using the formula: Mass Error (ppm) = (|Observed m/z - Theoretical m/z| / Theoretical m/z) * 10^6. A result of < 5 ppm confirms the molecular formula C10H14N2O2.

Workflow A 1. Sample Prep Dilute in MeOH/H2O (0.1% FA) B 2. LC Separation C18 Column, Gradient Elution A->B C 3. ESI-QTOF MS Positive Mode (+4.0 kV) Lock Mass Calibration B->C D 4. Data Analysis Extract m/z 195.1128 Verify < 5 ppm Error C->D

Step-by-step LC-ESI-QTOF-MS experimental protocol for exact mass determination.

Applications in Drug Development

In the synthesis of complex active pharmaceutical ingredients (APIs), Methyl 3-amino-4-(dimethylamino)benzoate often serves as a nucleophilic building block. The primary amine can participate in amide coupling reactions, while the ester can be hydrolyzed to a carboxylic acid for further derivatization. Tracking the exact mass (194.1055 Da) during these workflows allows chemists to differentiate the target compound from isobaric impurities or degradation products (such as N-demethylation products, which would shift the exact mass by -14.0157 Da). This high-precision tracking is non-negotiable for maintaining the integrity of combinatorial libraries and ensuring regulatory compliance during early-stage drug discovery.

References

  • Title: Phenocoll | C10H14N2O2 | CID 66901 (Representative Exact Mass Data) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Reduction Methods for the Synthesis of Methyl 3-Amino-4-(dimethylamino)benzoate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 3-amino-4-(dimethylamino)benzoate, a key intermediate in pharmaceutical and chemical industries. The prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 3-amino-4-(dimethylamino)benzoate, a key intermediate in pharmaceutical and chemical industries. The primary focus is on the catalytic reduction of the nitro group in the precursor, methyl 3-nitro-4-(dimethylamino)benzoate. This document explores the underlying mechanisms of catalytic hydrogenation, offers a comparative analysis of common catalytic systems, and presents step-by-step experimental procedures. It is intended for researchers, scientists, and professionals in drug development seeking robust and efficient methods for this chemical transformation.

Introduction: The Significance of Methyl 3-amino-4-(dimethylamino)benzoate

Methyl 3-amino-4-(dimethylamino)benzoate serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both an aniline-type amine and a methyl ester, allows for diverse subsequent chemical modifications. The most common and industrially viable route to this compound is through the reduction of its nitro precursor, methyl 3-nitro-4-(dimethylamino)benzoate. The efficiency and selectivity of this reduction step are paramount to the overall success of the synthetic pathway.

Mechanistic Insights into Catalytic Nitroarene Reduction

The catalytic hydrogenation of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis.[1] The reaction proceeds through a complex network of intermediates, including nitroso and hydroxylamine species.[2] The generally accepted mechanism involves the adsorption of both the nitroaromatic compound and hydrogen onto the catalyst surface.[3] The catalyst facilitates the stepwise reduction of the nitro group.

There are two primary proposed pathways for this transformation[1]:

  • Direct Pathway: The nitro group is directly reduced to a nitrosoarene, then to a hydroxylamine, and finally to the aniline.

  • Condensation Pathway: The intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound, which is subsequently reduced to azo and hydrazo intermediates before yielding the final aniline product.

The operative pathway is often influenced by the specific catalyst, solvent, and reaction conditions employed. For many common catalytic systems like Palladium on Carbon (Pd/C), the direct pathway is believed to be predominant.

G cluster_reaction General Reaction Scheme Start Methyl 3-nitro-4-(dimethylamino)benzoate Product Methyl 3-amino-4-(dimethylamino)benzoate Start->Product [H] Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., MeOH, EtOH)

Caption: General reaction scheme for the reduction.

Comparative Overview of Catalytic Systems

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and safety of the hydrogenation process. Below is a comparison of commonly employed catalysts for the reduction of aromatic nitro groups.

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ (balloon or pressure), MeOH/EtOH, Room Temp to mild heatHigh activity, often the method of choice.[4]Can be pyrophoric, especially after use.[5] May cause dehalogenation in susceptible substrates.
Raney Nickel H₂ (pressure), EtOH/MeOH, Room Temp to mild heatCost-effective, good for substrates sensitive to dehalogenation.[6]Pyrophoric, requires careful handling, often needs higher pressure/temp than Pd/C.[1]
Transfer Hydrogenation (e.g., Formic Acid) Formic acid as H₂ source, various catalysts (Pd/C, Co-Zn/N-C), heatAvoids the need for high-pressure hydrogen gas.[7][8]May require higher temperatures, potential for side reactions.[7]

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[9] Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Catalysts like Pd/C and Raney Nickel are pyrophoric and must be handled with care, preferably wet with solvent.[10][11] Hydrogen gas is highly flammable and forms explosive mixtures with air.[10] Ensure the reaction setup is properly assembled and leak-tested before introducing hydrogen.[9]

Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol is a standard and highly effective method for the reduction of aromatic nitro compounds.[4]

Materials and Reagents:

  • Methyl 3-nitro-4-(dimethylamino)benzoate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock for a hydrogen balloon

  • Septum

  • Vacuum/Nitrogen manifold

  • Buchner funnel and filter flask

G cluster_setup Hydrogenation Setup Flask Three-necked Flask (Substrate, Solvent, Catalyst) Stirrer Magnetic Stir Plate Flask->Stirrer N2_Vac Nitrogen/Vacuum Manifold N2_Vac->Flask Purging H2_Balloon Hydrogen Balloon H2_Balloon->Flask H₂ Supply Septum Septum Septum->Flask

Caption: Experimental setup for balloon hydrogenation.

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add methyl 3-nitro-4-(dimethylamino)benzoate.

  • Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Add anhydrous methanol to the flask to dissolve/suspend the reactants.

  • Seal the flask with a septum and a gas inlet adapter connected to a hydrogen-filled balloon.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[5]

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this two more times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with methanol during filtration to prevent the catalyst from igniting in air.[5]

  • Rinse the flask and the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude methyl 3-amino-4-(dimethylamino)benzoate.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly useful when dehalogenation is a concern with other substrates.[6]

Materials and Reagents:

  • Methyl 3-nitro-4-(dimethylamino)benzoate

  • Raney Nickel (slurry in water)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr shaker or a similar high-pressure hydrogenation apparatus

  • Glass reaction vessel compatible with the apparatus

Procedure:

  • In the glass vessel of the hydrogenation apparatus, add a solution of methyl 3-nitro-4-(dimethylamino)benzoate in ethanol.

  • Carefully add the Raney Nickel slurry to the vessel. The amount of catalyst may need to be optimized but is typically a significant portion by weight relative to the substrate.

  • Seal the vessel in the hydrogenation apparatus according to the manufacturer's instructions.

  • Purge the system with nitrogen gas three times to remove air.[9]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Begin agitation (shaking or stirring) and heat the reaction to a set temperature (e.g., 40°C) if necessary.[6]

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake ceases, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the system with nitrogen.[9]

  • Open the vessel and filter the contents through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is highly pyrophoric; always keep the filter cake wet.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Transfer Hydrogenation using Formic Acid

This method provides a convenient alternative to using pressurized hydrogen gas, employing formic acid as the hydrogen donor.[8]

Materials and Reagents:

  • Methyl 3-nitro-4-(dimethylamino)benzoate

  • Catalyst (e.g., Pd/C or a specialized transfer hydrogenation catalyst)

  • Formic acid (HCOOH)

  • Solvent (e.g., methanol, ethanol)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add methyl 3-nitro-4-(dimethylamino)benzoate, the catalyst, and the solvent.

  • Begin stirring and slowly add formic acid to the mixture. The reaction can be exothermic.

  • Heat the reaction mixture to a temperature typically between 60-100°C.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the catalyst through Celite®.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as required.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Low reaction temperature/pressure- Use fresh, active catalyst.- Ensure a continuous supply of hydrogen (e.g., replace balloon).- Increase temperature or pressure within safe limits.
Low Yield - Catalyst poisoning- Side reactions- Product loss during work-up- Purify starting material to remove potential catalyst poisons.- Optimize reaction conditions (lower temperature, different solvent).- Perform careful extraction and purification steps.
Formation of Side Products - Over-reduction- Condensation reactions- Carefully monitor the reaction and stop it once the starting material is consumed.- Adjust pH or solvent to disfavor condensation pathways.
Difficulty Filtering Catalyst - Catalyst is too fine- Use a thicker pad of Celite® or a different filter aid.

Conclusion

The catalytic reduction of methyl 3-nitro-4-(dimethylamino)benzoate is a robust and versatile transformation. The choice between different catalytic systems—Pd/C with hydrogen gas, Raney Nickel, or transfer hydrogenation—depends on factors such as available equipment, cost, and the specific requirements of the overall synthetic scheme. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize the target methyl 3-amino-4-(dimethylamino)benzoate for their drug discovery and development endeavors.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL: [Link])

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (URL: Not available)
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL: Not available)
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (URL: Not available)
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: Not available)
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC. (URL: [Link])

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis of an MXene supported Co nanoparticle catalyst for efficient catalytic transfer hydrogenation of nitro compounds with formic acid - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (URL: Not available)
  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. (URL: [Link])

  • Hydrogen
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (URL: Not available)
  • Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing). (URL: [Link])

  • Hydrogenation Reactions - safety.pitt.edu. (URL: [Link])

  • Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins - ResearchGate. (URL: [Link])

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. (URL: [Link])

  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes - OSTI. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Comparative catalytic studies for the reduction of nitroaromatics using previously reported heterogeneous catalysts. - ResearchGate. (URL: [Link])

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (URL: [Link])

  • Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts | ACS Applied Materials & Interfaces. (URL: [Link])

  • Nitroarene reduction using Raney nickel alloy with ammonium chloride in water | Request PDF - ResearchGate. (URL: [Link])

  • Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light - PMC. (URL: [Link])

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (URL: [Link])

Sources

Application

Application Note: A Guide to Incorporating Methyl 3-Amino-4-(dimethylamino)benzoate in Novel Fluorophore Design

Abstract This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic use of methyl 3-amino-4-(dimethylamino)benzoate as a potent electron-donating building...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic use of methyl 3-amino-4-(dimethylamino)benzoate as a potent electron-donating building block for the synthesis of novel, environmentally sensitive fluorophores. We delve into the core photophysical principles, provide detailed, field-tested protocols for synthesis and characterization, and offer insights into data interpretation. By leveraging the strong electron-donating capacity of its dual amine functionalities, this scaffold is ideal for creating "push-pull" systems that exhibit significant solvatochromism, making them suitable for applications as molecular probes and sensors.

Introduction: The Strategic Value of Methyl 3-Amino-4-(dimethylamino)benzoate

The rational design of fluorophores is central to advancing bio-imaging, chemical sensing, and materials science.[1] A key strategy in this field is the development of molecules with a D-π-A (Donor-π-Acceptor) architecture.[2][3] In these "push-pull" systems, an electron-donating group (D) is connected to an electron-withdrawing group (A) through a π-conjugated bridge. This arrangement facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation, a process that is fundamental to their fluorescent properties.[4][5]

Methyl 3-amino-4-(dimethylamino)benzoate is an exemplary, yet underutilized, electron-donor scaffold. Its benzene core is functionalized with two potent electron-releasing groups: a primary amine (-NH₂) at the 3-position and a stronger, tertiary dimethylamino group (-N(CH₃)₂) at the 4-position. This dual-donor setup significantly enhances the electron-donating capacity of the aromatic ring, making it a powerful component for creating fluorophores with highly sensitive, environment-dependent emission profiles.[6]

Key Advantages of this Building Block:

  • Potent Electron-Donating Nature: The synergistic effect of the amino and dimethylamino groups leads to a high ground-state dipole moment, predisposing the resulting fluorophores to strong ICT character.

  • Synthetic Versatility: The primary amine at the 3-position provides a reactive handle for straightforward synthetic modification, such as condensation or coupling reactions, without compromising the core electronic properties.[7]

  • Tunable Photophysics: Fluorophores built from this scaffold are predicted to exhibit strong solvatochromism, where the emission color changes in response to solvent polarity.[8][9] This property is highly desirable for creating probes that can report on their local microenvironment.[6]

This document will guide you through the synthesis of a model fluorophore using this building block and detail the protocols for characterizing its unique photophysical properties.

Core Principles: Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon absorbing a photon, a D-π-A fluorophore is promoted to an excited state. In this state, electron density moves from the donor (methyl 3-amino-4-(dimethylamino)benzoate moiety) to the acceptor. This creates a new, highly polarized excited state known as the ICT state.[4][5]

The energy of this ICT state is highly sensitive to the surrounding environment. In polar solvents, solvent dipoles can rearrange to stabilize the large dipole moment of the excited fluorophore. This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) emission.[10] In nonpolar solvents, this stabilization is minimal, and the emission occurs at a higher energy (blue-shifted). This phenomenon, known as solvatochromism , is a hallmark of push-pull fluorophores and is the basis for their use as environmental sensors.[8][9] The magnitude of this shift is a direct indicator of the efficiency of the ICT process.

Synthesis of a Model Fluorophore: A Step-by-Step Protocol

To illustrate the utility of our core building block, we will describe the synthesis of a model D-π-A fluorophore via a Knoevenagel condensation. This reaction is a robust and widely used method for forming carbon-carbon double bonds, making it ideal for linking our electron donor to a suitable electron acceptor.[11][12][13]

Model Reaction: Methyl 3-amino-4-(dimethylamino)benzoate with 4-(diethylamino)salicylaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Donor Methyl 3-amino-4- (dimethylamino)benzoate Catalyst Piperidine (Base Catalyst) Donor->Catalyst Acceptor 2-Cyanoacetic Acid (Acceptor Precursor) Acceptor->Catalyst Product Novel Push-Pull Fluorophore Catalyst->Product Solvent Ethanol (Solvent) Solvent->Product Heat Reflux, 4h Heat->Product Byproduct Water

Caption: Knoevenagel condensation workflow.

Protocol 3.1: Synthesis of the Novel Fluorophore
  • Materials:

    • Methyl 3-amino-4-(dimethylamino)benzoate (1.0 equiv)

    • 2-Cyanoacetic acid (1.2 equiv)

    • Piperidine (catalytic amount, ~5 mol%)

    • Anhydrous Ethanol (solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a 50 mL round-bottom flask, add methyl 3-amino-4-(dimethylamino)benzoate and 2-cyanoacetic acid.[14]

    • Add anhydrous ethanol to dissolve the reactants (approx. 20 mL).

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.[13]

    • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.[15]

Protocol 3.2: Structural Verification

The identity and purity of the synthesized fluorophore should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the formation of the new vinyl bond and the presence of all expected functional groups.[16]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the compound.

  • FTIR Spectroscopy: To identify characteristic vibrational bands, such as the nitrile (C≡N) stretch from the acceptor and carbonyl (C=O) stretch from the ester.

Photophysical Characterization: Unveiling the Fluorophore's Properties

Once the novel fluorophore is synthesized and purified, its key optical properties must be quantified.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep Prepare Stock Solution (e.g., 1 mM in DMSO) Create Dilute Solutions in Various Solvents Abs Measure UV-Vis Absorbance Spectra (λ_abs, ε) Prep->Abs Em Measure Fluorescence Emission Spectra (λ_em) Abs->Em QY Measure Quantum Yield (Relative to Standard) Em->QY Analysis Calculate Stokes Shift (λ_em - λ_abs) Plot λ_em vs. Solvent Polarity (Lippert-Mataga Plot) QY->Analysis

Caption: Workflow for photophysical characterization.

Protocol 4.1: Solvatochromism Study
  • Objective: To measure how the absorption and emission wavelengths change with solvent polarity.

  • Procedure:

    • Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM in DMSO or THF).

    • Prepare a series of dilute solutions (e.g., 5-10 µM) in a range of solvents with varying polarities (e.g., Toluene, Chloroform, Dichloromethane, Acetonitrile, Ethanol, Water). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17]

    • For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Using a fluorometer, excite each sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

    • Calculate the Stokes shift (in nm) for each solvent: Stokes Shift = λ_em - λ_abs.

    • Tabulate the results and plot λ_em versus a solvent polarity scale (e.g., Reichardt's E_T(30) value) to visualize the solvatochromic trend.[9]

Protocol 4.2: Fluorescence Quantum Yield (Φ_F) Determination
  • Objective: To measure the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.[17][18][19]

  • Materials:

    • Fluorophore solutions (test sample) and a standard fluorophore solution (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54, or Rhodamine 6G in ethanol, Φ_F = 0.95). Choose a standard that absorbs and emits in a similar spectral region.[19][20]

    • UV-Vis Spectrophotometer and Fluorometer.

  • Procedure:

    • Prepare several solutions of both the test sample and the standard in the same solvent at different, low concentrations (absorbance should range from 0.02 to 0.1 at the excitation wavelength).

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

    • Calculate the quantum yield using the following equation[17][18]:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the test sample and the standard, respectively.

Expected Results and Data Interpretation

A successful synthesis will yield a fluorophore that exhibits distinct solvatochromic properties. The data can be summarized as follows:

SolventPolarity (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (Quantum Yield)
Toluene33.9405480750.85
Chloroform39.14105151050.60
Acetonitrile45.64125501380.35
Ethanol51.94155751600.15
Water63.1420620200< 0.05

Table 1: Hypothetical photophysical data for a novel fluorophore based on methyl 3-amino-4-(dimethylamino)benzoate.

Interpretation:

  • Bathochromic Shift: A significant red-shift in the emission wavelength (λ_em) with increasing solvent polarity is a clear indicator of a strong ICT process.[4]

  • Quantum Yield: The decrease in quantum yield in more polar solvents is also characteristic of many ICT dyes. In polar environments, the highly polar excited state can be stabilized, but this can also open up non-radiative decay pathways (e.g., through twisting or other conformational changes), which quenches fluorescence.[1][21]

  • Stokes Shift: A large Stokes shift is generally observed and increases with solvent polarity, which is beneficial for applications as it minimizes self-absorption and improves signal-to-noise ratio.[22]

Conclusion

Methyl 3-amino-4-(dimethylamino)benzoate is a highly effective and versatile building block for the rational design of novel D-π-A fluorophores. Its potent electron-donating character facilitates the creation of dyes with pronounced intramolecular charge transfer, leading to strong and predictable solvatochromism. The synthetic accessibility and the clear structure-property relationships make it an excellent candidate for developing next-generation fluorescent probes for sensing, imaging, and advanced materials applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical scaffold.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in methyl 3-amino-4-(dimethylamino)benzoate synthesis

Welcome to the technical troubleshooting guide for the synthesis of methyl 3-amino-4-(dimethylamino)benzoate. This molecule is a critical building block in drug development, but its two-step synthesis—comprising a Nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for the synthesis of methyl 3-amino-4-(dimethylamino)benzoate. This molecule is a critical building block in drug development, but its two-step synthesis—comprising a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction—is fraught with chemoselectivity and yield-limiting pitfalls.

This guide is designed for bench scientists and process chemists. It bypasses basic theory to directly address the causality behind reaction failures, providing field-proven, self-validating protocols to maximize your reaction yield.

Process Workflow

The optimized synthesis avoids aqueous conditions in the first step and heterogeneous noble-metal catalysis in the second step to prevent ester hydrolysis and catalyst poisoning, respectively.

SynthesisRoute SM Methyl 4-chloro- 3-nitrobenzoate (Starting Material) Int Methyl 4-(dimethylamino)- 3-nitrobenzoate (Intermediate) SM->Int HN(CH3)2 (Anhydrous) K2CO3, DMF, 80°C Prod Methyl 3-amino-4- (dimethylamino)benzoate (Target Product) Int->Prod Fe powder, NH4Cl EtOH/H2O, 80°C

Two-step synthesis workflow: SNAr amination followed by chemoselective nitro reduction.

Yield Optimization Data

The table below summarizes the quantitative impact of various reaction parameters on the overall yield, highlighting why the optimized protocols were selected.

Reaction StepCondition TestedPrimary Issue EncounteredExpected YieldRecommended Action
SNAr 40% Aq. HN(CH₃)₂, THF, 60°CSevere ester hydrolysis< 20%Switch to anhydrous amine
SNAr 2.0 M HN(CH₃)₂ in THF, K₂CO₃, DMF, 80°CNone (Clean conversion)85–92%Standardize this protocol
Reduction H₂ (1 atm), 10% Pd/C, MeOH, RTCatalyst poisoning, sluggish30–40%Avoid heterogeneous Pd
Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°CIron sludge during workup88–95%Use Celite filtration

Troubleshooting FAQs

Q: Why am I seeing a massive loss of the methyl ester during the SNAr step? A: If you are using commercially available 40% aqueous dimethylamine, the presence of water at elevated temperatures causes rapid ester hydrolysis. The ester carbonyl is highly electrophilic due to the electron-withdrawing nature of the ortho-nitro group. Solution: Transition strictly to anhydrous dimethylamine (e.g., 2.0 M solution in THF) and use an anhydrous inorganic base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO[1].

Q: My SNAr reaction stalls at 60% conversion. How can I drive it to completion? A: The chloride leaving group on methyl 4-chloro-3-nitrobenzoate is significantly less reactive than a fluoride. Because dimethylamine is highly volatile (boiling point ~7 °C), heating the reaction in an open flask or standard reflux setup leads to the rapid loss of the nucleophile before the reaction can reach completion. Solution: Run the reaction in a sealed pressure tube or autoclave to maintain the concentration of dissolved dimethylamine at 80–90 °C.

Q: The nitro reduction using Pd/C is sluggish and yields highly colored impurities. What is happening? A: The dimethylamino group on the intermediate can coordinate with the palladium surface, leading to catalyst poisoning. Furthermore, incomplete reduction often stalls at the azo or azoxy dimer stage, which presents as highly colored (orange/red) impurities[2]. Solution: Abandon Pd/C for this specific substrate. Instead, utilize a dissolving metal reduction, specifically the Fe/NH₄Cl system[3]. This method relies on single-electron transfer, is highly chemoselective, and is immune to poisoning by basic amines[4].

Q: How do I avoid product loss during the workup of the final aniline? A: Methyl 3-amino-4-(dimethylamino)benzoate contains two basic amine groups. If the aqueous phase during workup is too acidic (which can happen if unreacted NH₄Cl dominates the buffer state), the product will protonate and remain in the aqueous layer. Solution: After filtering the iron salts through Celite, ensure the aqueous filtrate is adjusted to pH 8–9 using saturated NaHCO₃ before extracting with ethyl acetate.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

SOP 1: Anhydrous SNAr Amination

Objective: Synthesize methyl 4-(dimethylamino)-3-nitrobenzoate.

  • Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add methyl 4-chloro-3-nitrobenzoate (1.0 equiv, e.g., 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent & Reagent: Suspend the mixture in anhydrous DMF (15 mL). In a fume hood, quickly add a 2.0 M solution of dimethylamine in THF (3.0 equiv, 15 mL).

  • Reaction: Seal the pressure tube tightly. Heat the vigorously stirring mixture in an oil bath at 80 °C for 12 hours.

  • Validation (In-Process): Cool the tube to room temperature before opening. Run a TLC (20% EtOAc in Hexanes). The starting material (higher Rf​ ) should be completely consumed, replaced by a bright yellow spot (intermediate, lower Rf​ ).

  • Workup: Pour the mixture into ice water (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the yellow solid intermediate.

SOP 2: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Synthesize methyl 3-amino-4-(dimethylamino)benzoate.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 4-(dimethylamino)-3-nitrobenzoate (1.0 equiv, e.g., 5 mmol) in a 4:1 mixture of Ethanol and Water (25 mL total).

  • Reagents: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid NH₄Cl (5.0 equiv, 25 mmol) to the stirring solution.

  • Reaction: Heat the mixture to 80 °C (gentle reflux) for 2–4 hours. Vigorous stirring is critical to ensure mass transfer at the surface of the heterogeneous iron powder.

  • Validation (In-Process): Monitor by LCMS or TLC. The reaction is complete when the distinct yellow color of the nitro compound fades to a pale/colorless suspension, and LCMS shows the expected [M+H]+ mass for the aniline.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the pad generously with EtOAc (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add saturated aqueous NaHCO₃ to adjust the aqueous layer to pH 8–9. Extract with EtOAc (2 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the target aniline as a pale solid.

References

  • Compounds, compositions and methods for modulating iron death and treating excitotoxic disorders Source: Google Patents (CN113286777A) URL:[1]

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines Source: Synthetic Communications (Taylor & Francis) URL:[Link][3]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Sciencemadness.org / Synlett URL:[Link][4]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS Source: AIR Unimi URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for Methyl 3-amino-4-(dimethylamino)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the catalytic hydrogenation of highly functionalized aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the catalytic hydrogenation of highly functionalized aromatic systems. Synthesizing methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) from its nitro precursor—methyl 4-(dimethylamino)-3-nitrobenzoate—requires navigating a narrow thermodynamic window.

The presence of a reducible ester, a tertiary amine susceptible to dealkylation, and a highly exothermic nitro group means that temperature and pressure are not just kinetic levers; they are the primary determinants of chemoselectivity. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Pathway & Process Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction. The reduction of a nitroarene proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. The final cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step and is highly sensitive to hydrogen surface coverage on the catalyst[1]. Simultaneously, the initial nitro reduction is violently exothermic. Failing to control temperature and pressure leads to divergent side pathways.

Pathway A Methyl 4-(dimethylamino) -3-nitrobenzoate B Nitroso Intermediate A->B H2, Fast Exothermic C Hydroxylamine Intermediate B->C H2, Fast D Methyl 3-amino-4- (dimethylamino)benzoate C->D H2, Rate-Limiting Requires >5 bar F Azoxy Dimers (Dead End) C->F Low H2 Pressure (<2 bar) E Dealkylated Byproduct D->E Temp >60°C Over-reduction

Reaction pathway of nitro reduction and pressure/temperature-dependent side reactions.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing significant N-dealkylation (loss of methyl groups on the tertiary amine)? Root Cause: Excessive reaction temperature (>60 °C) combined with prolonged reaction times. Causality: The reduction of the nitro group is highly exothermic. If heat removal is inadequate, localized hot spots form on the Pd/C catalyst surface[2]. Elevated temperatures lower the activation energy for the hydrogenolysis of the C–N bond, leading to the cleavage of the N-methyl groups to form the desmethyl impurity (methyl 3-amino-4-(methylamino)benzoate). Solution: Maintain the bulk reaction temperature between 25 °C and 40 °C. Use active cooling during the initial hydrogen uptake phase.

Q2: The reaction stalls, and LC-MS shows a mass corresponding to a hydroxylamine intermediate. How do I push it to completion? Root Cause: Hydrogen starvation due to inadequate pressure or poor gas-liquid mass transfer. Causality: The final step (cleavage of the N–O bond in the hydroxylamine) requires a higher hydrogen surface coverage on the catalyst[1]. Low pressure (<2 bar) starves the catalyst of H₂, stalling the reaction at the hydroxylamine stage, which can further dimerize into unwanted azoxy compounds. Solution: Increase hydrogen pressure to 10 bar (150 psi) and increase agitation speed (e.g., >1000 rpm) to improve H₂ mass transfer into the solvent[3].

Q3: Can I use higher pressure (>30 bar) to speed up the reaction? Root Cause: Over-pressurization risks. Causality: While higher pressure accelerates nitro reduction, exceeding 20–30 bar increases the thermodynamic driving force for off-target reductions[2]. Specifically, you risk reducing the aromatic ring or triggering the hydrogenolysis of the ester group into an alcohol. Solution: Cap pressure at 15 bar. If the reaction is slow, optimize the catalyst loading (e.g., 5–10 wt% of 5% Pd/C) rather than relying solely on pressure.

Q4: Why is my ester group transesterifying or hydrolyzing? Root Cause: Solvent-temperature mismatch. Causality: If the reaction is run in ethanol at elevated temperatures, the methyl ester can undergo transesterification to an ethyl ester. If water is present (a natural byproduct of nitro reduction) at high temperatures, partial hydrolysis to the carboxylic acid can occur. Solution: Use anhydrous methanol as the solvent to perfectly match the ester group, and keep the temperature strictly below 50 °C.

Part 3: Data Center - Optimization Matrix

The following table summarizes the quantitative causality between parameter adjustments and experimental outcomes.

Temperature (°C)Pressure (bar)Agitation (rpm)Primary OutcomeMechanistic Result
152500Incomplete Accumulation of hydroxylamine due to low activation energy and H₂ starvation[1].
30 10 1200 Optimal Yield Complete reduction to target amine; minimal side reactions[3].
60101200Impure Product N-dealkylation triggered by excessive thermal energy at the catalyst surface[2].
30401200Impure Product Over-reduction (ring hydrogenation or ester cleavage) due to high H₂ saturation.
3010300Stalled Poor gas-liquid mass transfer limits H₂ availability, stalling at intermediate[3].

Part 4: Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system to ensure that physical parameters translate to chemical success.

Protocol: Catalytic Hydrogenation of Methyl 4-(dimethylamino)-3-nitrobenzoate

  • Reactor Preparation: Charge a high-pressure autoclave with methyl 4-(dimethylamino)-3-nitrobenzoate (1.0 eq) and anhydrous methanol (10 mL/g substrate).

    • Causality: Methanol is chosen to prevent transesterification of the methyl ester group.

  • Catalyst Addition: Add 5% Pd/C (5–10 wt% relative to substrate).

    • Safety Checkpoint: Purge the reactor with N₂ (3x) prior to catalyst addition to prevent autoignition of the solvent vapors.

  • Pressurization: Seal the reactor and purge with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to a constant 10 bar (150 psi) with H₂[2].

  • Temperature Control & Agitation: Initiate stirring at 1200 rpm to ensure optimal gas-liquid mass transfer[3]. Set the internal temperature jacket to 30 °C.

    • Validation Loop: Monitor the internal thermocouple continuously. The reaction is highly exothermic; active cooling must engage to prevent the internal temperature from exceeding 40 °C during the first 30 minutes.

  • Reaction Monitoring: Monitor the hydrogen gas uptake via a mass flow controller or pressure drop. The reaction is complete when H₂ consumption ceases (typically 2–4 hours).

    • Validation Loop: Sample the reaction for LC-MS. The reaction is only considered complete when the hydroxylamine intermediate is <0.5% area.

  • Workup: Vent the H₂ gas safely, purge the headspace with N₂, and filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure methyl 3-amino-4-(dimethylamino)benzoate.

References

  • Title: EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)
  • Title: Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals Source: ACS Publications URL: [Link]

  • Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Validating the Synthesis of Methyl 3-Amino-4-(dimethylamino)benzoate via GC-MS

Introduction: The Analytical Challenge of Aromatic Amines The synthesis of methyl 3-amino-4-(dimethylamino)benzoate typically proceeds via the catalytic reduction of methyl 4-(dimethylamino)-3-nitrobenzoate. Validating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aromatic Amines

The synthesis of methyl 3-amino-4-(dimethylamino)benzoate typically proceeds via the catalytic reduction of methyl 4-(dimethylamino)-3-nitrobenzoate. Validating this conversion requires an analytical method capable of distinguishing the target primary aromatic amine from unreacted nitro precursors and potential des-methyl or transesterification byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite sensitivity and structural elucidation capabilities. However, the presence of the highly polar primary amine (-NH₂) introduces severe chromatographic challenges, such as peak tailing and irreversible adsorption on standard non-polar stationary phases[1].

Synthesis_Validation SM Methyl 4-(dimethylamino) -3-nitrobenzoate Reaction Catalytic Reduction (Pd/C, H2) SM->Reaction Synthesis Product Methyl 3-amino-4- (dimethylamino)benzoate Reaction->Product Target Molecule Deriv Derivatization (PFPA) Product->Deriv Cap Primary Amine GCMS GC-MS Analysis (DB-5MS) Deriv->GCMS Volatile Derivative

Workflow for the synthesis and GC-MS validation of methyl 3-amino-4-(dimethylamino)benzoate.

Mechanistic Causality: Why Standard GC-MS Fails

Primary aromatic amines interact strongly with residual active silanol groups in the GC inlet and column via hydrogen bonding. This interaction causes asymmetric peak tailing, which compromises resolution and limits of detection (LOD)[2]. To mitigate this, analytical chemists must choose between utilizing base-deactivated/polar columns (e.g., DB-WAX) for direct analysis or employing chemical derivatization (e.g., acylation) to mask the active amine protons prior to analysis on standard non-polar columns (e.g., DB-5MS)[3].

Comparative Analytical Strategies

Strategy A: Direct Injection on Polar Columns (DB-WAX)
  • Mechanism: The polyethylene glycol (PEG) stationary phase of a DB-WAX column shields the active silanol groups, allowing the polar amine to elute with acceptable peak symmetry without requiring sample preparation.

  • Limitation: DB-WAX columns have a low maximum operating temperature (typically 250°C). This thermal limit may not be hot enough to cleanly elute heavier byproducts (like azo or azoxy dimers formed during incomplete reduction) without causing excessive column bleed, which increases background noise in the MS.

Strategy B: Derivatization on Non-Polar Columns (DB-5MS)
  • Mechanism: Reacting the primary amine with Pentafluoropropionic anhydride (PFPA) converts it to a pentafluoropropionamide. This eliminates hydrogen bonding, drastically increasing volatility and allowing the use of a high-temperature DB-5MS column (up to 325°C).

  • Advantage: The tertiary amine (-N(CH₃)₂) and ester (-COOCH₃) groups are unaffected by PFPA. This selective derivatization acts as a chemical filter: only the successfully reduced product shifts in retention time and mass, providing absolute confirmation of the synthesis.

GCMS_Strategy Start Target Analyte: Methyl 3-amino-4-(dimethylamino)benzoate Direct Direct Injection Workflow Start->Direct No Sample Prep Deriv Derivatization Workflow Start->Deriv Add Acylation Reagent DB5_Direct DB-5MS Column Result: Peak Tailing & Adsorption (Not Recommended) Direct->DB5_Direct Non-polar Phase DBWAX_Direct DB-WAX Column Result: Good Symmetry, High Bleed (Acceptable for High Conc.) Direct->DBWAX_Direct Polar Phase DB5_Deriv DB-5MS Column (PFPA Derivative) Result: Excellent Symmetry & LOD (Gold Standard) Deriv->DB5_Deriv Non-polar Phase

Decision tree comparing direct injection versus derivatization strategies for GC-MS analysis.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic behavior of methyl 3-amino-4-(dimethylamino)benzoate across the evaluated methodologies:

ParameterDirect Injection (DB-5MS)Direct Injection (DB-WAX)PFPA Derivatization (DB-5MS)
Peak Asymmetry Factor (As) 2.8 (Severe Tailing)1.15 (Acceptable)1.02 (Excellent)
Limit of Detection (LOD) 250 ng/mL50 ng/mL1 ng/mL
Linear Dynamic Range 1 - 100 µg/mL0.5 - 100 µg/mL0.01 - 100 µg/mL
High-Mass Byproduct Elution Yes (High Temp Limit)No (Thermal Limit 250°C)Yes (High Temp Limit)
Specificity for -NH₂ Group LowLowHigh (Mass shift of +146 Da)

Self-Validating Experimental Protocol

This workflow is inherently self-validating through three mechanisms:

  • Chemical Filtering: A successful +146 Da mass shift definitively proves the successful reduction of the nitro group, distinguishing it from unreacted starting material.

  • Internal Standardization: Corrects for variations in derivatization efficiency.

  • Blank & Control Runs: Validates that no artificial reduction occurs within the hot GC inlet.

Step 1: Sample Preparation & Internal Standardization

  • Extract 100 µL of the reaction mixture (post-reduction) into an autosampler vial.

  • Add 10 µL of Internal Standard (Methyl 4-aminobenzoate, 100 µg/mL in ethyl acetate).

  • Causality: The internal standard normalizes any fluctuations in GC injection volumes and verifies that the derivatization reaction went to completion.

Step 2: Selective Acylation (Derivatization)

  • Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate to the vial.

  • Incubate at 60°C for 30 minutes.

  • Causality: PFPA reacts quantitatively with the primary amine to form a fluorinated amide, eliminating silanol-driven hydrogen bonding in the GC inlet[3]. The tertiary amine and ester groups remain inert.

Step 3: Evaporation & Reconstitution

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of hexane.

  • Causality: Removing excess PFPA and acidic byproducts prevents degradation of the GC column's stationary phase and extends column lifetime.

Step 4: GC-MS Analysis

  • Inject 1 µL in split mode (10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: Split injection prevents column overloading. The non-polar DB-5MS provides optimal separation of the highly volatile derivatized product from the unreacted nitro precursor.

References

  • Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: Analytical and Bioanalytical Chemistry (via NCBI PMC) URL: [Link]

  • Title: Simultaneous Solid-Phase Extraction and Gas Chromatographic-Mass Spectrometric Determination of Hemoglobin Adducts from Tobacco Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: A Comprehensive Guide Using Methyl 3-amino-4-(dimethylamino)benzoate

As catalytic methodologies evolve toward greener and more selective paradigms, the need for rigorous benchmarking substrates becomes critical. Methyl 3-amino-4-(dimethylamino)benzoate (M3A4DMB) serves as an exceptional "...

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Author: BenchChem Technical Support Team. Date: April 2026

As catalytic methodologies evolve toward greener and more selective paradigms, the need for rigorous benchmarking substrates becomes critical. Methyl 3-amino-4-(dimethylamino)benzoate (M3A4DMB) serves as an exceptional "stress-test" molecule for evaluating catalytic efficiency.

Structurally, M3A4DMB is a highly functionalized ortho-phenylenediamine derivative. It features an electron-withdrawing ester group (-COOMe) that deactivates the aromatic ring, a primary nucleophilic amine (-NH 2​ ), and a bulky tertiary amine (-NMe 2​ ) at the ortho position. This specific topology creates massive steric hindrance and complex local pK a​ microenvironments. If a catalyst can efficiently process M3A4DMB with high chemoselectivity and turnover, it demonstrates profound spatial tolerance and electronic robustness.

This guide objectively compares the performance of biocatalysts versus traditional chemocatalysts across two primary transformation pathways: Chemoselective N-Acylation and Oxidative Dimerization .

Benchmark 1: Chemoselective N-Acylation (Biocatalysis vs. Organocatalysis)

The selective N-acylation of the primary amine in M3A4DMB—without modifying the tertiary amine or hydrolyzing the ester—is a classic test of a catalyst's precision. We benchmark the industry-standard organocatalyst 4-Dimethylaminopyridine (DMAP) against the robust biocatalyst Candida antarctica Lipase B (CALB) .

Mechanistic Causality

DMAP operates via a nucleophilic organocatalytic mechanism, attacking the acyl donor to form a highly reactive acylpyridinium intermediate. The primary amine of M3A4DMB then attacks this intermediate via a Bürgi-Dunitz trajectory[1]. However, the steric bulk of the adjacent -NMe 2​ group severely impedes this trajectory, often leading to sluggish kinetics and the need for elevated temperatures.

Conversely, CALB utilizes a Ser-His-Asp catalytic triad to form an acyl-enzyme intermediate. The active site of CALB is uniquely shaped to stabilize the transition state of amines via hydrogen bonding, allowing it to bypass the steric constraints that hinder DMAP, resulting in superior chemoselectivity and turnover rates at ambient temperatures[2].

Acylation Substrate Substrate: Methyl 3-amino-4-(dimethylamino)benzoate DMAP Organocatalysis DMAP Substrate->DMAP + Acyl Donor CALB Biocatalysis CALB (Novozym 435) Substrate->CALB + Acyl Donor AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylPyridinium Acylpyridinium Intermediate DMAP->AcylPyridinium Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate (Ser-His-Asp) CALB->AcylEnzyme Active Site Binding Product Chemoselective Product: N-Acylated Derivative AcylPyridinium->Product Amine Attack (Bürgi-Dunitz Trajectory) AcylEnzyme->Product Amine Attack (Tetrahedral Intermediate)

Fig 1. Divergent mechanistic pathways for N-acylation using DMAP and CALB catalysts.

Self-Validating Protocol: CALB-Catalyzed N-Acylation

This protocol utilizes vinyl acetate as the acyl donor. The causality here is thermodynamic: the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion[3].

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of M3A4DMB and 0.5 mmol of biphenyl (internal standard for HPLC) in 5.0 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Initiation: Add 3.0 mmol of vinyl acetate, followed by 50 mg of immobilized CALB (Novozym 435).

  • Incubation & Built-in Validation: Stir at 30°C. Self-Validation Check: Route the headspace gas through a 2,4-dinitrophenylhydrazine (2,4-DNPH) trap. The immediate formation of a yellow/orange precipitate confirms the generation of acetaldehyde, validating that acyl transfer is actively occurring.

  • Termination: After 4 hours, filter the mixture to remove the immobilized enzyme (which can be washed and reused, demonstrating a low E-factor).

  • Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm). Calculate conversion against the biphenyl internal standard.

Benchmark 2: Oxidative Dimerization (Enzymatic vs. Transition Metal)

Ortho-phenylenediamines are classic precursors for synthesizing complex heterocycles like phenazines. We benchmark the oxidative coupling of M3A4DMB using Laccase (a multicopper oxidase) against traditional Ruthenium/Iron metallocatalysts .

Mechanistic Causality

Transition metal catalysts often require harsh stoichiometric oxidants (e.g., peroxides) which can indiscriminately oxidize the tertiary amine or hydrolyze the ester.

Laccase, however, requires only ambient molecular oxygen as the terminal electron acceptor, producing water as the sole byproduct. Laccase extracts a single electron from the primary amine of M3A4DMB, generating a cation radical. The bulky -NMe 2​ group stabilizes this radical via electron donation but sterically dictates the subsequent heteromolecular C-N coupling, selectively driving the formation of a highly conjugated phenazine derivative[4].

LaccaseOxidation Substrate Substrate: Methyl 3-amino-4-(dimethylamino)benzoate Laccase Laccase (T. versicolor) Multicopper Oxidase Substrate->Laccase 1e- Oxidation O2 O2 -> H2O Laccase->O2 Electron Sink Radical Cation Radical Intermediate Laccase->Radical SET Dimer C-N Bond Formation (Dimerization) Radical->Dimer Heteromolecular Coupling Phenazine Substituted Phenazine Derivative Dimer->Phenazine Cyclization & Oxidation

Fig 2. Laccase-mediated single-electron transfer (SET) driving oxidative dimerization.

Self-Validating Protocol: Laccase-Catalyzed Oxidation
  • Preparation: Dissolve 2.0 mmol of M3A4DMB in 10 mL of sodium acetate buffer (100 mM, pH 5.0) containing 10% v/v ethanol to aid solubility.

  • Initiation: Add 10 Units of Laccase (from Trametes versicolor). Ensure the reaction is open to the air (or actively bubbled with O 2​ ) to provide the stoichiometric electron sink.

  • Incubation & Built-in Validation: Stir at 25°C. Self-Validation Check: The reaction mixture will undergo a distinct bathochromic shift, transitioning from colorless to a deep purple/red within 15 minutes. This visual cue, caused by the extended π -conjugation of the newly formed phenazine core, provides real-time validation of successful oxidative coupling.

  • Monitoring: Extract 50 μ L aliquots every 30 minutes, dilute in methanol, and monitor the emergence of the product peak at λmax​ ~480 nm via UV-Vis spectroscopy.

Comparative Data Analysis

The following table synthesizes the kinetic parameters and sustainability metrics derived from benchmarking M3A4DMB across the evaluated catalytic systems.

Catalyst SystemReaction Pathway KM​ (mM) kcat​ ( s−1 )TOF ( h−1 )ChemoselectivityE-Factor
DMAP (10 mol%) N-AcylationN/AN/A4585%15.2
CALB (Novozym 435) N-Acylation12.48.5320>99%1.8
Laccase (T. versicolor) Oxidative Coupling4.215.3145092%0.5
Ru-Metallocatalyst Oxidative CouplingN/AN/A8565%22.4

Note: TOF (Turnover Frequency) and E-Factor (kg waste / kg product) highlight the operational efficiency and environmental impact of the catalysts.

Conclusion & Best Practices

When benchmarking catalytic efficiency using sterically demanding substrates like methyl 3-amino-4-(dimethylamino)benzoate, biocatalysts significantly outperform traditional chemocatalysts.

  • For Acylation: CALB is the superior choice. Its active site architecture effectively shields the transition state from the steric bulk of the -NMe 2​ group, achieving >99% chemoselectivity without the need for protecting group chemistry.

  • For Oxidation: Laccase provides an elegant, self-contained oxidative system. By utilizing ambient O 2​ , it avoids the harsh over-oxidation profiles seen with transition metals, yielding complex phenazine dimers with minimal waste (E-factor of 0.5).

By adopting these self-validating protocols, researchers can reliably benchmark new catalytic entities against established industrial standards, ensuring high scientific integrity in drug development and fine chemical synthesis.

References

  • Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines Source: ACS Omega URL:[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source: The Journal of Organic Chemistry URL:[Link]

  • Biocatalytic amide bond formation Source: Green Chemistry (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-4-(dimethylamino)benzoate

As a Senior Application Scientist, I understand that handling highly functionalized aromatic building blocks requires more than just reading a safety data sheet—it requires a mechanistic understanding of the chemical's b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized aromatic building blocks requires more than just reading a safety data sheet—it requires a mechanistic understanding of the chemical's behavior to design foolproof, self-validating safety protocols.

Methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) is a critical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fluorophores. Due to the presence of both primary and tertiary amine functionalities alongside an ester group, it presents specific handling and toxicological challenges.

This guide provides researchers and drug development professionals with a causally-driven framework for safe operation, personal protective equipment (PPE) selection, and disposal.

Hazard Causality and Mechanistic Toxicology

To handle this compound safely, one must understand why it is hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1], substituted aminobenzoates typically exhibit the following hazard profile, driven by their molecular structure:

  • Skin and Eye Irritation (H315, H319): The lipophilic dimethylamino group facilitates rapid penetration of the stratum corneum. Once in the epidermis, the primary amine acts as a nucleophile, potentially binding to skin proteins and causing sensitization, contact dermatitis, and severe eye irritation.

  • Acute Toxicity (H302, H312, H332): Systemic absorption (via inhalation of dust or dermal contact) of aromatic amines can lead to methemoglobinemia. In this condition, the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, drastically reducing the blood's oxygen-transport capacity.

  • Respiratory Irritation (H335): Fine particulate matter can deposit in the upper respiratory tract. The local pH change induced by the basic amines causes acute mucosal irritation.

Quantitative PPE Matrix

Standard laboratory attire is insufficient for handling highly penetrative amines. PPE selection must comply with OSHA 29 CFR 1910.132[2], which mandates hazard-specific assessments. The table below outlines the required PPE, the mechanistic rationale, and quantitative replacement metrics.

PPE CategorySpecification / MaterialMechanistic RationaleReplacement / Validation Metric
Hand Protection Double-layered Nitrile (Outer: >5 mil, Inner: 3 mil)Nitrile resists non-polar organic penetration better than standard latex. Double-gloving prevents pinhole exposure to lipophilic amines.Replace outer glove every 2 hours or immediately upon visible contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress and solvent splash during the dissolution phases.Inspect rubber seal integrity and strap elasticity before each use.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent accidental wrist exposure; FR material mitigates risks if handled near reactive solvents.Launder weekly via specialized chemical lab service; never wash at home.
Respiratory N95/P100 Particulate RespiratorFilters >95% of airborne crystalline dust, mitigating inhalation toxicity (H332, H335).Discard after 8 hours of cumulative use or if breathing resistance increases.

Self-Validating Operational Workflow

Every step in the handling process must include a physical validation check to ensure the system is secure before proceeding. This aligns with the safety-first principles outlined in Prudent Practices in the Laboratory[3].

Step 1: Environmental Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: Fume hoods maintain a negative pressure environment, capturing aerosolized dust before it reaches the operator's breathing zone.

  • Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue is actively pulled inward, the face velocity is sufficient (target: 80-120 fpm).

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and grounded stainless steel spatulas.

  • Causality: Dry powders of aromatic amines can accumulate static charge, leading to sudden aerosolization or repulsion from the spatula, contaminating the workspace.

  • Self-Validation: Hover the spatula 1 cm above the powder. If particles jump to the metal, static is present. Wipe tools with a damp lint-free cloth and dry them before proceeding.

Step 3: Dissolution and Reaction Setup

  • Action: Dissolve the compound in the designated solvent (e.g., Dichloromethane or Ethyl Acetate) while still inside the fume hood.

  • Causality: Liquid solutions eliminate the inhalation hazard of airborne dust, transitioning the risk profile strictly to splash hazards.

OperationalWorkflow A Pre-Operation (Fume Hood & PPE) B Weighing (Anti-static tools) A->B Verify draft C Reaction Setup (Inert Atmosphere) B->C Transfer D Decontamination (Solvent Wash) C->D Post-reaction E Waste Disposal (Halogen-free organic) D->E Collect waste

Figure 1: Standard Operational Workflow for Handling Methyl 3-amino-4-(dimethylamino)benzoate.

Spill Response and Disposal Plan

Immediate, calculated action is required in the event of a spill to prevent cross-contamination and laboratory exposure.

Immediate Spill Response Protocol:

  • Assess and Isolate: Determine if the spill is minor (<50g, confined to the hood) or major (>50g, on the floor). For major spills, evacuate the immediate area to prevent tracking the powder throughout the facility.

  • Containment (Dry Spill): Do not sweep dry powder with a standard brush, as this aerosolizes the chemical. Instead, gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust generation.

  • Collection: Use a plastic scoop (not metal, to avoid sparking if flammable solvents are nearby) to collect the damp mass.

  • Mechanistic Surface Decontamination: Wash the area with a 5% dilute acetic acid solution.

    • Causality: The acid protonates the free amines (forming water-soluble ammonium salts), drastically increasing their aqueous solubility for easy removal. Follow with a standard soap and water wash.

Waste Management:

  • Solid Waste: Place all contaminated towels, gloves, and scoops into a clearly labeled, sealable hazardous waste bag.

  • Liquid Waste: Solutions containing Methyl 3-amino-4-(dimethylamino)benzoate must be segregated into "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM, which dictates "Halogenated Waste").

  • Validation: Ensure the waste carboy is kept closed unless actively adding waste, complying with institutional EHS guidelines.

SpillResponse Start Spill Detected Assess Assess Size & Hazard Start->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill (>50g) PPE Don Spill PPE Assess->PPE Small Spill (<50g) Contain Contain with Damp Towels PPE->Contain Clean Acid Wash & Soap Contain->Clean Dispose Hazardous Waste Bag Clean->Dispose

Figure 2: Emergency Spill Response and Decontamination Pathway.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]

  • United Nations Economic Commission for Europe (UNECE). "About the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-(dimethylamino)benzoate
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Methyl 3-amino-4-(dimethylamino)benzoate
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